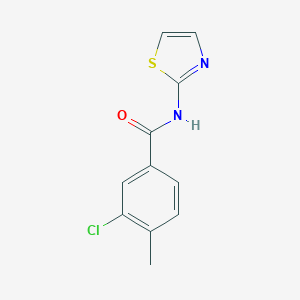![molecular formula C20H23N3O4S2 B251764 2-({[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B251764.png)
2-({[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promising results in various studies, making it a subject of interest for researchers in the field of chemistry and biology.
Mecanismo De Acción
The mechanism of action of 2-({[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is complex and not yet fully understood. Studies have shown that this compound can interact with various targets in the body, including enzymes and receptors. This interaction can lead to various biochemical and physiological effects, such as the inhibition of cancer cell growth and the modulation of the immune system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-({[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide are diverse and depend on the target and the concentration of the compound. Studies have shown that this compound can inhibit the activity of various enzymes, such as topoisomerase and histone deacetylase, leading to the inhibition of cancer cell growth. Additionally, this compound has been found to modulate the immune system by regulating the production of cytokines and the activity of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-({[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments are its potential applications in various fields, its ability to inhibit cancer cell growth, and its immunomodulatory effects. However, the limitations of using this compound include its complex synthesis process, its potential toxicity, and the lack of understanding of its mechanism of action.
Direcciones Futuras
For the study of 2-({[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide include further investigation of its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential applications in other fields such as infectious diseases and inflammation. Additionally, the use of this compound in combination with other drugs or therapies could lead to more effective treatments for various diseases.
Métodos De Síntesis
The synthesis of 2-({[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 3,4-dimethoxybenzoyl chloride with thiosemicarbazide, followed by the reaction with 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid. This process yields the final product, which can be purified through various techniques such as recrystallization and chromatography.
Aplicaciones Científicas De Investigación
The use of 2-({[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in scientific research has been extensive. This compound has been found to have potential applications in various fields, including cancer research, neurology, and immunology. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. Additionally, this compound has been found to have neuroprotective effects and can improve cognitive function, making it a potential treatment for neurological disorders such as Alzheimer's disease. Furthermore, this compound has been found to have immunomodulatory effects, making it a potential treatment for autoimmune diseases.
Propiedades
Fórmula molecular |
C20H23N3O4S2 |
|---|---|
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
2-[(3,4-dimethoxybenzoyl)carbamothioylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C20H23N3O4S2/c1-10-4-6-12-15(8-10)29-19(16(12)17(21)24)23-20(28)22-18(25)11-5-7-13(26-2)14(9-11)27-3/h5,7,9-10H,4,6,8H2,1-3H3,(H2,21,24)(H2,22,23,25,28) |
Clave InChI |
VOXFOBICMFOULJ-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=S)NC(=O)C3=CC(=C(C=C3)OC)OC |
SMILES canónico |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=S)NC(=O)C3=CC(=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B251681.png)
![N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-2-phenylacetamide](/img/structure/B251683.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-N'-(3-propoxybenzoyl)thiourea](/img/structure/B251684.png)
![N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B251685.png)
![N-{4-[(3-chloro-4-methylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B251686.png)

![2-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251690.png)
![5-bromo-2-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251691.png)
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B251692.png)
![N-[4-(butyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B251697.png)
![N-[3-(butyrylamino)phenyl]-3-isopropoxybenzamide](/img/structure/B251698.png)
![N-[4-(acetylamino)phenyl]-5-bromo-1-naphthamide](/img/structure/B251699.png)
![2-fluoro-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B251703.png)
![N-[(5-bromopyridin-2-yl)carbamothioyl]-3-butoxybenzamide](/img/structure/B251707.png)